
N-pyridazin-4-ylnitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridazin-4-ylnitramide (C₄H₃N₅O₂) is a nitramide derivative featuring a pyridazine ring substituted at the 4-position with a nitramino group (-NHNO₂).
Synthesis: The compound is synthesized via a two-step process starting with pyridazine-4-amine. The amine is first nitrated using a mixed acid (HNO₃/H₂SO₄), followed by reaction with nitrating agents such as NO₂BF₄ in acetonitrile or dichloromethane to yield the final product .
Preparation Methods
The synthesis of Selenazofurin involves several steps. Initially, 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl-1-carbonitrile is treated with liquid hydrogen selenide using 4-(dimethylamino)pyridine as a catalyst under nitrogen at room temperature. This reaction produces 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonselenenoamide. The intermediate is then treated with ethyl bromopyruvate in acetonitrile. After an hour, the solvent is removed, and the residue is triturated with sodium bicarbonate and extracted with ethyl ether. Chromatographic separation on silica gel yields ethyl 2-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)selenazole-4-carboxylate. This compound is dissolved in methanol and treated with ammonia at 0°C. After 48 hours, the solvent is removed, and the residue is extracted with chloroform. The major product is recrystallized from 2-propanol to yield crystalline 2-beta-D-ribofuranosylselenazole-4-carboxamide .
Chemical Reactions Analysis
Selenazofurin undergoes various chemical reactions, including substitution and reduction. Common reagents used in these reactions include liquid hydrogen selenide, ethyl bromopyruvate, and ammonia . The major products formed from these reactions include 2-beta-D-ribofuranosylselenazole-4-carboxamide and its 5’-phosphate derivative .
Scientific Research Applications
Selenazofurin has been extensively studied for its antiviral and anticancer properties. It has shown potential in inhibiting the replication of various viruses and has been investigated for its antitumor activity . In addition to its use in medicine, Selenazofurin has applications in chemistry and biology research, particularly in the study of nucleoside analogues and their effects on cellular processes .
Mechanism of Action
The mechanism of action of Selenazofurin involves its incorporation into viral RNA, leading to the inhibition of viral replication. It acts as a potent mutagen for some RNA viruses, promoting error-prone replication and ultimately reducing the infectivity of the virus . Additionally, Selenazofurin inhibits inosine monophosphate dehydrogenase, leading to a decrease in cellular GTP levels .
Comparison with Similar Compounds
Key Properties :
- Molecular weight: 169.11 g/mol
- Decomposition temperature: 178°C
- Detonation velocity: 8,320 m/s
- Impact sensitivity: 5 J (low sensitivity)
Comparison with Similar Nitramide Derivatives
Nitramides with aromatic or heteroaromatic substituents are widely studied for their energetic performance. Below is a detailed comparison of N-pyridazin-4-ylnitramide with structurally analogous compounds.
Structural and Thermal Stability Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Decomposition Temp. (°C) |
---|---|---|---|
This compound | C₄H₃N₅O₂ | 169.11 | 178 |
N-(3-nitrophenyl)nitramide | C₆H₅N₃O₄ | 183.12 | 165 |
N-(5-nitro-2-pyridyl)nitramide | C₅H₃N₅O₄ | 197.11 | 172 |
Key Observations :
- The pyridazine ring in this compound confers superior thermal stability compared to phenyl or pyridyl analogs. This is attributed to the electron-deficient nature of the pyridazine ring, which stabilizes the nitramide group .
- N-(3-nitrophenyl)nitramide exhibits the lowest decomposition temperature (165°C), likely due to steric hindrance and reduced resonance stabilization .
Energetic Performance Metrics
Compound Name | Detonation Velocity (m/s) | Impact Sensitivity (J) |
---|---|---|
This compound | 8,320 | 5 |
N-(3-nitrophenyl)nitramide | 7,890 | 3 |
N-(5-nitro-2-pyridyl)nitramide | 8,100 | 4 |
Key Observations :
- This compound has the highest detonation velocity (8,320 m/s), outperforming both phenyl and pyridyl analogs. This is linked to its higher density (1.82 g/cm³) and oxygen balance (-34.2%) .
- Despite its high performance, it exhibits low sensitivity (5 J), making it safer to handle than N-(3-nitrophenyl)nitramide (3 J), which is highly sensitive to friction and impact .
Molecular and Electronic Features
The pyridazine ring’s two adjacent nitrogen atoms enhance charge delocalization, reducing the activation energy for decomposition compared to single-nitrogen heterocycles. Computational studies indicate that the nitramide group in this compound participates in intramolecular hydrogen bonding, further stabilizing the molecule .
Critical Challenges :
- Synthesis scalability remains an issue due to the high cost of pyridazine precursors.
- Long-term stability under humid conditions requires further investigation .
Q & A
Q. What are the established synthetic routes for N-pyridazin-4-ylnitramide, and what are the critical reaction conditions?
Basic Research Focus
Synthesis of pyridazine derivatives typically involves nucleophilic substitution or cyclization reactions. For This compound , a plausible route is the nitration of pyridazine precursors under controlled conditions. Key steps include:
- Precursor selection : Use 4-aminopyridazine (analogous to structures in and ) as a starting material.
- Nitration protocol : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration, with reaction monitoring via TLC or HPLC .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Critical Conditions :
- Temperature control to prevent decomposition.
- Stoichiometric excess of nitrating agent (1.2–1.5 equivalents) to ensure complete conversion.
Q. How do computational methods assist in predicting the reactivity of this compound in substitution reactions?
Advanced Research Focus
Density Functional Theory (DFT) calculations can model electronic and steric effects influencing reactivity:
- Electrophilic substitution : Predict regioselectivity at the pyridazine ring’s C-3 and C-5 positions using Fukui indices .
- Nitro group stability : Assess resonance stabilization and charge distribution to evaluate susceptibility to reduction or displacement .
Case Study :
DFT analysis of analogous nitramides (e.g., N-pyridin-4-ylnitramide) revealed that electron-withdrawing groups enhance nitro group stability, reducing unintended side reactions .
Q. How should researchers address discrepancies in thermal stability data reported for pyridazine derivatives like this compound?
Data Contradiction Analysis
Conflicting thermal data may arise from:
- Methodological variations : Differential Scanning Calorimetry (DSC) vs. Thermogravimetric Analysis (TGA). DSC measures phase transitions, while TGA tracks mass loss .
- Sample purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures.
Resolution Strategy :
- Standardize protocols (e.g., heating rate: 10°C/min, N₂ atmosphere).
- Cross-validate with spectroscopic data (FTIR, NMR) to confirm decomposition products .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Characterization Methodology
- ¹H/¹³C NMR : Assign peaks for pyridazine protons (δ 8.5–9.5 ppm) and nitro groups (no direct protons; inferred via coupling with adjacent carbons) .
- IR Spectroscopy : Identify nitro stretches (~1550 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) and pyridazine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ group) .
Biological Application Focus
- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular docking : Compare binding affinities of nitro-substituted derivatives vs. unmodified pyridazines to identify structure-activity relationships .
Advanced Consideration :
Metabolite stability studies (e.g., liver microsomes) to assess nitro group reduction pathways .
Q. How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?
Experimental Design
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.
- Case Study :
Yield Improvement Strategies :
Properties
CAS No. |
1500-78-3 |
---|---|
Molecular Formula |
C4H4N4O2 |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
N-pyridazin-4-ylnitramide |
InChI |
InChI=1S/C4H4N4O2/c9-8(10)7-4-1-2-5-6-3-4/h1-3H,(H,5,7) |
InChI Key |
MKHSCPNKTAXFNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.